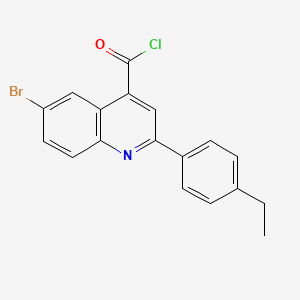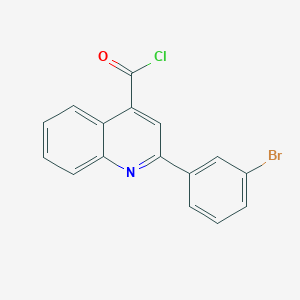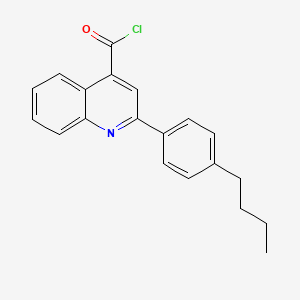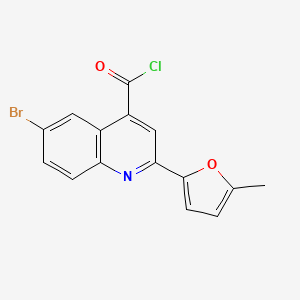
8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a six-membered ring with alternating double and single bonds .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes an aromatic ring (benzene ring) attached to a longer carbon chain. The bromo and methyl groups are substituents on the benzene ring .Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would be a solid at room temperature. It would likely have a relatively high melting point due to the presence of the aromatic ring.Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives from Red Alga
A study on bromophenol derivatives from the red alga Rhodomela confervoides identified compounds similar to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid. These compounds were explored for their potential applications against human cancer cell lines and microorganisms, though they were found inactive in this context (Zhao et al., 2004).
Novel Radiotracer for Liver Fatty Acid Metabolism
8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, was synthesized for evaluating medium-chain fatty acid metabolism in the liver. This radiotracer was shown to be stable and useful in studying beta-oxidation in the liver (Lee et al., 2004).
Halohydrocarbon Synthesis by Bromoperoxidase
In the context of halohydrocarbon synthesis, bromoperoxidase enzymes from marine algae were studied for their ability to incorporate bromine into organic substrates, including compounds like 3-oxooctanoic acid. This study is relevant to understanding the role of similar structures in marine ecosystems (Theiler et al., 1978).
Synthesis of Whisky Lactone
A study on the synthesis of whisky lactone from 3-methyl-4-oxooctanoic acid, a compound structurally related to 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid, provides insights into the processes of flavor compound synthesis, which may have relevance in food chemistry and aroma studies (Junsong, 2012).
G Protein-Coupled Receptor GPR35 Study
The synthesis and study of 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a powerful tool for studying the orphan G protein-coupled receptor GPR35, is relevant for understanding the pharmacological interactions and potential therapeutic applications of structurally related compounds (Thimm et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for a compound like “8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Eigenschaften
IUPAC Name |
8-(3-bromo-4-methylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-11-8-9-12(10-13(11)16)14(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOREFLKCAEEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645382 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-25-4 |
Source


|
| Record name | 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)




![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)




![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)

